molecular formula C25H42O3 B14277255 2-(Octadecyloxy)benzoic acid CAS No. 129586-18-1

2-(Octadecyloxy)benzoic acid

Cat. No.: B14277255
CAS No.: 129586-18-1
M. Wt: 390.6 g/mol
InChI Key: OBYWYNKFFLAQBD-UHFFFAOYSA-N
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Description

2-(Octadecyloxy)benzoic acid is an organic compound that belongs to the class of benzoic acids It features a benzoic acid core with an octadecyloxy (octadecyl ether) substituent at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Octadecyloxy)benzoic acid typically involves the etherification of 2-hydroxybenzoic acid (salicylic acid) with octadecanol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, under reflux conditions. The general reaction scheme is as follows:

    Starting Materials: 2-hydroxybenzoic acid and octadecanol.

    Catalyst: Concentrated sulfuric acid or hydrochloric acid.

    Reaction Conditions: Reflux the mixture for several hours until the reaction is complete.

    Purification: The product is purified by recrystallization from a suitable solvent, such as ethanol or methanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for monitoring and controlling reaction parameters can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Octadecyloxy)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The benzylic position can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nitration with a mixture of concentrated nitric acid and sulfuric acid; halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of benzoic acid derivatives.

    Reduction: Formation of benzyl alcohol derivatives.

    Substitution: Formation of nitro, halo, or sulfonic acid derivatives of this compound.

Scientific Research Applications

2-(Octadecyloxy)benzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of various organic compounds and polymers.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug delivery systems and as a component in pharmaceutical formulations.

    Industry: Utilized in the production of specialty chemicals, surfactants, and lubricants.

Mechanism of Action

The mechanism of action of 2-(Octadecyloxy)benzoic acid involves its interaction with cellular membranes and proteins. The long hydrophobic octadecyl chain allows the compound to integrate into lipid bilayers, potentially disrupting membrane integrity and affecting cellular processes. Additionally, the benzoic acid moiety can interact with specific enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(Hexadecyloxy)benzoic acid: Similar structure but with a hexadecyl (C16) chain instead of an octadecyl (C18) chain.

    2-(Dodecyloxy)benzoic acid: Similar structure but with a dodecyl (C12) chain.

    2-(Octyloxy)benzoic acid: Similar structure but with an octyl (C8) chain.

Uniqueness

2-(Octadecyloxy)benzoic acid is unique due to its long octadecyl chain, which imparts distinct physicochemical properties, such as increased hydrophobicity and enhanced membrane interaction. These properties make it particularly useful in applications requiring strong lipid bilayer integration and stability.

Properties

CAS No.

129586-18-1

Molecular Formula

C25H42O3

Molecular Weight

390.6 g/mol

IUPAC Name

2-octadecoxybenzoic acid

InChI

InChI=1S/C25H42O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-22-28-24-21-18-17-20-23(24)25(26)27/h17-18,20-21H,2-16,19,22H2,1H3,(H,26,27)

InChI Key

OBYWYNKFFLAQBD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCOC1=CC=CC=C1C(=O)O

Origin of Product

United States

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